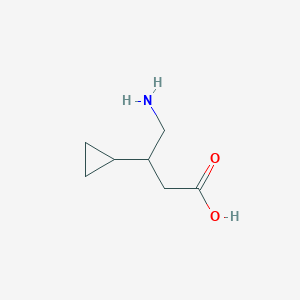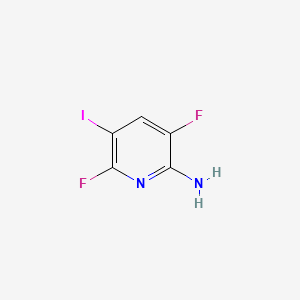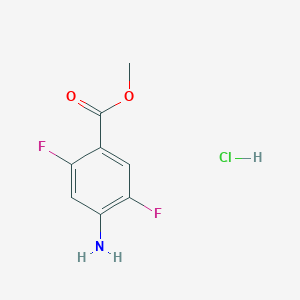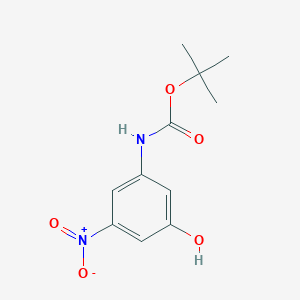
Tert-butyl (3-hydroxy-5-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-5-nitrophenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of tert-butyl N-(3-oxo-5-nitrophenyl)carbamate.
Reduction: Formation of tert-butyl N-(3-hydroxy-5-aminophenyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and proteins, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active compounds that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-hydroxycarbamate: Contains a hydroxy group but lacks the nitro group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains additional hydroxy groups and is used in different applications
Uniqueness
Tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler carbamates. This makes it a versatile compound in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-4-8(13(16)17)6-9(14)5-7/h4-6,14H,1-3H3,(H,12,15) |
InChI-Schlüssel |
ZLJZHYVATULLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
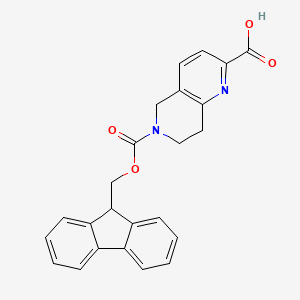
![1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)

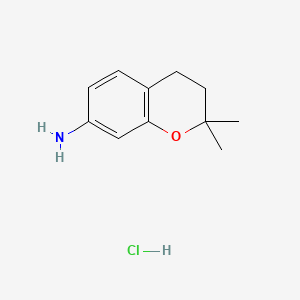
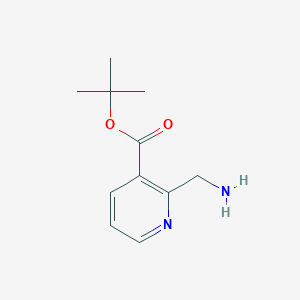
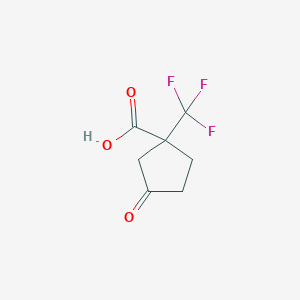

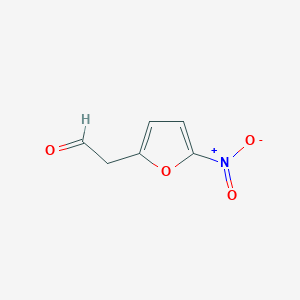
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
